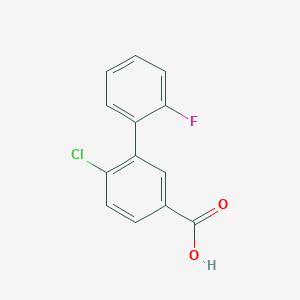

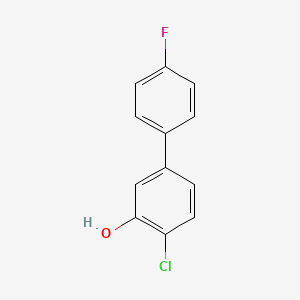

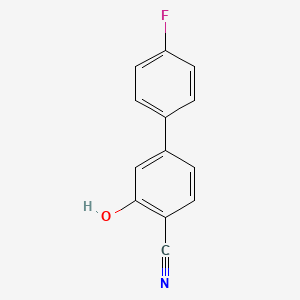

2-Chloro-4-(3-fluorophenyl)phenol, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

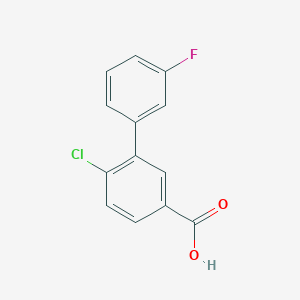

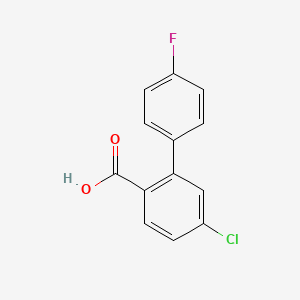

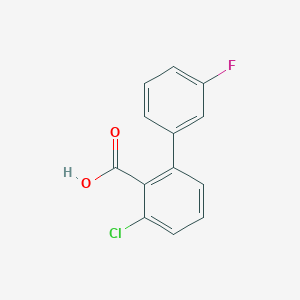

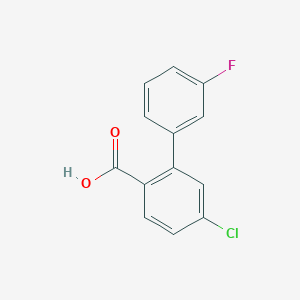

2-Chloro-4-(3-fluorophenyl)phenol is a fluorinated phenolic compound. Its linear formula is ClC6H3(F)OH, and it has a molecular weight of 146.55 . It is used in the enzymatic production of fluorocatechols .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its metal (II) complexes were synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-fluorophenyl)phenol consists of a phenol group with a chlorine atom and a fluorine atom attached to the benzene ring . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Chloro-4-(3-fluorophenyl)phenol is a solid with a refractive index of 1.53. It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C. The density of this compound is 1.344 g/mL at 25 °C .科学的研究の応用

Pharmaceutical Applications: Tyrosinase Inhibition

2-Chloro-4-(3-fluorophenyl)phenol: has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production . This application is significant in the development of treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The compound’s ability to inhibit tyrosinase could lead to new pharmaceutical agents in both cosmetic and medical fields.

Drug Synthesis: Suzuki–Miyaura Coupling

In drug synthesis, this compound can be utilized in the Suzuki–Miyaura coupling process . This is a widely applied carbon-carbon bond-forming reaction in organic chemistry, and the presence of the chloro-fluorophenyl group in the compound could enhance the efficacy of the coupling process, leading to the creation of more complex and potentially therapeutic molecules.

Material Science: Enzymatic Production of Fluorocatechols

The compound has been used in the enzymatic production of fluorocatechols, which are important intermediates in the synthesis of various materials . These materials have applications ranging from the development of new polymers to the creation of small molecule drugs.

Biological Research: Antiviral and Antiproliferative Activities

In biological research, derivatives of 2-Chloro-4-(3-fluorophenyl)phenol have shown promise in antiviral and antiproliferative activities . These activities are crucial for the development of new treatments for viral infections and cancer, making this compound a valuable asset in medicinal chemistry.

Safety and Hazards

作用機序

Target of Action

Phenolic compounds, in general, are known to interact with multiple receptors and enzymes in the body .

Mode of Action

Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It has been used in the enzymatic production of fluorocatechols , suggesting it may be involved in pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (88 °c/4 mmhg) and density (1344 g/mL at 25 °C) have been documented .

Result of Action

It’s worth noting that phenolic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

特性

IUPAC Name |

2-chloro-4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXKGSDPBCSSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673443 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-fluorophenyl)phenol | |

CAS RN |

1214360-51-6 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。